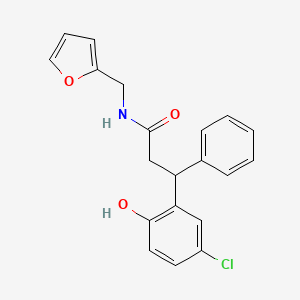
3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide
Overview
Description
3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated hydroxyphenyl group, a furan ring, and a phenylpropanamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxyphenyl compounds, followed by the introduction of the furan ring through a nucleophilic substitution reaction. The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The chlorinated hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The furan ring and phenylpropanamide structure contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-fluoro-2-hydroxyphenyl)-N-(2-furylmethyl)-3-phenylpropanamide
- 3-(5-bromo-2-hydroxyphenyl)-N-(2-furylmethyl)-3-phenylpropanamide
- 3-(5-methyl-2-hydroxyphenyl)-N-(2-furylmethyl)-3-phenylpropanamide
Uniqueness
3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the chlorinated hydroxyphenyl group, furan ring, and phenylpropanamide structure makes it distinct from other similar compounds.
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-(furan-2-ylmethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-15-8-9-19(23)18(11-15)17(14-5-2-1-3-6-14)12-20(24)22-13-16-7-4-10-25-16/h1-11,17,23H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOIQFZZZYWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CO2)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B4109036.png)
![4-methyl-2-[2-nitro-5-(4-{[3-(propan-2-yloxy)phenyl]carbonyl}piperazin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4109043.png)
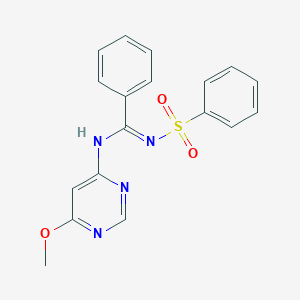
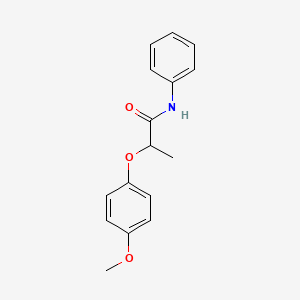
![N~1~-(4-methoxy-2-nitrophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4109062.png)
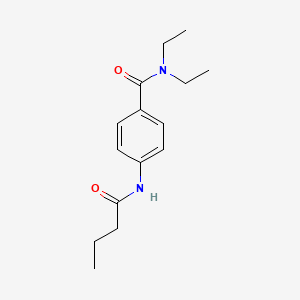
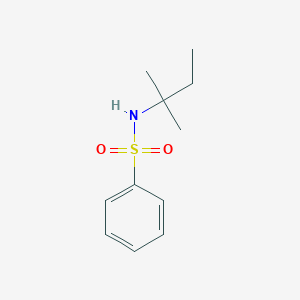
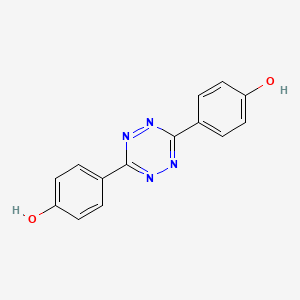
![4-bromo-5-[4-(methylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B4109086.png)
![N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4109102.png)
![1-[(4-propionylphenoxy)acetyl]imidazolidin-4-one](/img/structure/B4109107.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4109116.png)
![6-chloro-3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4109119.png)

